Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS 6131-05-1). This molecule, a derivative of vanillin, incorporates a morpholino-ethoxy substituent, making it of interest to researchers in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and spectral databases did not yield experimentally determined and published spectra for this specific compound. Therefore, this guide presents a detailed predicted spectral analysis, grounded in established NMR principles and supported by data from structurally analogous compounds. We provide reasoned predictions for all proton and carbon chemical shifts, coupling constants, and multiplicities. Furthermore, this document outlines a robust experimental protocol for the acquisition of high-quality NMR data, intended to serve as a practical reference for scientists who may synthesize or work with this compound.
Introduction: The Structural Elucidation Challenge
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a multifunctional aromatic compound. Its core structure is derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely used bio-based platform chemical[1][2][3]. The substitution at the 4-position with a 2-morpholino-ethoxy chain introduces a flexible, basic nitrogen-containing moiety, which can significantly influence the molecule's chemical and biological properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of modern organic chemistry for unambiguous structure determination in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a novel or uncharacterized compound like the topic molecule, a thorough NMR analysis is not merely confirmatory; it is the primary method of structural validation.
This guide addresses the absence of published spectral data by providing a comprehensive, theory-backed prediction of the ¹H and ¹³C NMR spectra. This predictive analysis serves as a powerful tool for researchers, offering a benchmark for the verification of synthesized material and a framework for the interpretation of experimentally acquired data.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to be complex, showing distinct signals for the aromatic protons of the benzaldehyde ring, the methoxy group, and the two distinct parts of the morpholino-ethoxy side chain. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).
Molecular Structure and Proton Numbering
To facilitate a clear discussion, the protons on the molecule are systematically numbered as shown in the diagram below.
Caption: Molecular structure with proton numbering for ¹H NMR assignment.
Predicted ¹H NMR Data Table
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Notes |
| H1 (CHO) | ~9.85 | Singlet (s) | - | 1H | Aldehyde protons are highly deshielded and typically appear as sharp singlets between 9.5-10.5 ppm.[4] |
| H2 (OCH₃) | ~3.95 | Singlet (s) | - | 3H | Methoxy protons on an aromatic ring consistently appear as a sharp singlet around 3.8-4.0 ppm.[3] |
| H3 (Ar-H) | ~7.42 | Doublet (d) | J ≈ 1.8 Hz | 1H | This proton is ortho to the aldehyde group and meta to the ethoxy group. It will show a small meta-coupling to H5. |
| H4 (Ar-H) | ~7.40 | Doublet of Doublets (dd) | J ≈ 8.4, 1.8 Hz | 1H | Ortho to the aldehyde and ortho to H5, showing both ortho and meta coupling. |
| H5 (Ar-H) | ~6.95 | Doublet (d) | J ≈ 8.4 Hz | 1H | Ortho to the bulky, electron-donating ethoxy group, this proton is the most shielded of the aromatic protons. |
| H6 (O-CH₂ -CH₂) | ~4.20 | Triplet (t) | J ≈ 5.5 Hz | 2H | These protons are deshielded by the adjacent aromatic oxygen atom. They are coupled to the H7 protons. |
| H7 (O-CH₂-CH₂ ) | ~2.85 | Triplet (t) | J ≈ 5.5 Hz | 2H | Coupled to H6 and deshielded by the adjacent nitrogen atom of the morpholine ring. |
| H8 (N-CH₂ -CH₂-O) | ~2.60 | Triplet (t) | J ≈ 4.7 Hz | 4H | Protons on the morpholine ring carbons adjacent to the nitrogen. These are typically equivalent. |
| H9 (N-CH₂-CH₂ -O) | ~3.75 | Triplet (t) | J ≈ 4.7 Hz | 4H | Protons on the morpholine ring carbons adjacent to the oxygen. Deshielded by the morpholine oxygen. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts are influenced by hybridization, substituent effects, and the overall electronic environment.
Carbon Numbering
Caption: Molecular structure with carbon numbering for ¹³C NMR assignment.
Predicted ¹³C NMR Data Table
| Carbon Label | Predicted δ (ppm) | Rationale & Notes |
| C7 (CHO) | ~191.0 | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically >190 ppm.[5] |
| C4 (Ar-C) | ~154.5 | Aromatic carbon attached to the ethoxy group oxygen. It is significantly deshielded by the oxygen atom. |
| C3 (Ar-C) | ~149.5 | Aromatic carbon attached to the methoxy group oxygen. Also strongly deshielded. |
| C1 (Ar-C) | ~130.5 | Quaternary aromatic carbon attached to the aldehyde group. |
| C6 (Ar-CH) | ~126.5 | Aromatic methine carbon ortho to the aldehyde group. |
| C2 (Ar-CH) | ~112.0 | Aromatic methine carbon ortho to the methoxy group. |
| C5 (Ar-CH) | ~110.5 | Aromatic methine carbon ortho to the ethoxy group, expected to be one of the most upfield aromatic signals. |
| C12/C12' (O-C H₂-CH₂-N) | ~66.8 | Carbons of the morpholine ring adjacent to the oxygen atom. Deshielded by the electronegative oxygen. |
| C9 (O-C H₂-CH₂-N) | ~67.5 | Carbon of the ethoxy linker attached to the phenolic oxygen, making it highly deshielded. |
| C10 (O-CH₂-C H₂-N) | ~57.8 | Carbon of the ethoxy linker attached to the morpholine nitrogen. |
| C8 (OCH₃) | ~56.1 | Methoxy carbons on aromatic rings are highly consistent and appear in this region.[6] |
| C11/C11' (O-CH₂-C H₂-N) | ~54.0 | Carbons of the morpholine ring adjacent to the nitrogen atom. |
Experimental Protocol for NMR Data Acquisition
The following protocol provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound. Adherence to a consistent methodology is crucial for data reproducibility and comparison.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde for ¹H NMR analysis, or 15-25 mg for ¹³C NMR analysis.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. Deuterated chloroform (CDCl₃) is a common first choice due to its chemical inertness and ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup (Assumes a 400 MHz Spectrometer):
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Insert the sample into the spectrometer.
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Lock onto the deuterium signal of the solvent.
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Tune and match the probe for both the ¹H and ¹³C frequencies.
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Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
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¹H NMR Acquisition:
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Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
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Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
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¹³C NMR Acquisition:
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Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).
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Spectral Width: Set to approximately 220-240 ppm, from -10 to 230 ppm.
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Acquisition Time: ~1-1.5 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: A higher number of scans (e.g., 1024 to 4096) will be required due to the low natural abundance of the ¹³C isotope.
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Data Processing:
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Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
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Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
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Carefully phase the spectrum to ensure all peaks are in the positive absorption mode.
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Apply a baseline correction to obtain a flat baseline.
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Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integrate the peaks in the ¹H spectrum and perform peak picking for both spectra.
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Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde. The detailed peak assignments, justified by established chemical shift theory and data from analogous structures, offer a reliable reference for any researcher working with this molecule. The provided experimental protocol outlines a robust method for obtaining high-quality empirical data, which can then be compared against the predictions herein to achieve unambiguous structural confirmation. This document underscores the predictive power of NMR spectroscopy and provides a practical framework for its application in modern chemical research.
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